molecular formula C19H21FN4O2S B2799831 2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile CAS No. 478256-84-7

2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile

Cat. No.: B2799831
CAS No.: 478256-84-7
M. Wt: 388.46
InChI Key: CPYOPXUWQFAGGP-UHFFFAOYSA-N
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Description

The compound “2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile” is a complex organic molecule that contains several functional groups. These include a sulfonyl group attached to a fluorophenyl group, a diazepan ring, and a dimethylnicotinonitrile group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (diazepan ring). The fluorophenyl sulfonyl group would likely introduce some degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The sulfonyl group could potentially undergo substitution reactions, and the diazepan ring might participate in ring-opening or ring-closing reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Fluorescent Molecular Probes

The synthesis and spectral properties of fluorescent solvatochromic dyes, which include compounds with sulfonyl groups and a "push-pull" electron transfer system, suggest their application as ultrasensitive fluorescent molecular probes. These probes can be utilized to study a variety of biological events and processes due to their strong solvent-dependent fluorescence, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).

Sulfonated Polymers for Proton Exchange Membranes

New fluorinated sulfonated polytriazoles synthesized via the click reaction exhibit high molecular weights, solubility, thermal and chemical stabilities, and proton conductivities. These materials are promising for use as proton exchange membranes in fuel cells, highlighting their significance in energy research and applications (Singh et al., 2014).

Spectral Properties and Solvent Effects

The Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine demonstrates a strong solvent effect on its UV-Vis and 1H NMR spectral properties. This effect is rationalized in terms of dimerization likely due to intermolecular hydrogen bonding, suggesting potential applications in the study of solvent interactions and the design of solvent-responsive materials (Tarakanov et al., 2011).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict the exact mechanism of action. The biological activity could potentially be influenced by the fluorophenyl sulfonyl group .

Safety and Hazards

As with any chemical compound, handling “2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile” would require appropriate safety measures. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would largely depend on its physical, chemical, and biological properties. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-14-12-15(2)22-19(18(14)13-21)23-8-3-9-24(11-10-23)27(25,26)17-6-4-16(20)5-7-17/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYOPXUWQFAGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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